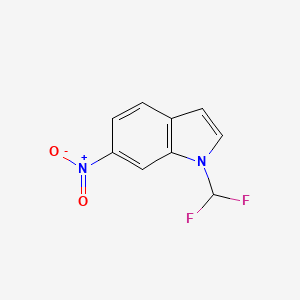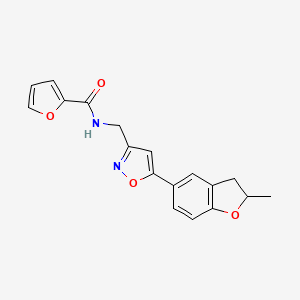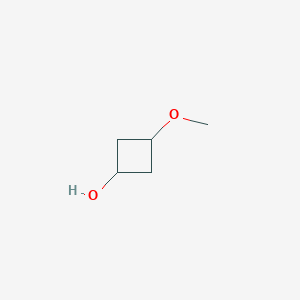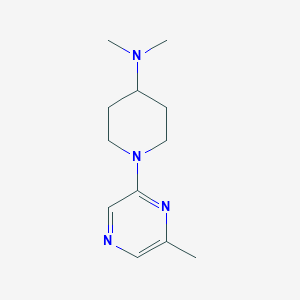![molecular formula C20H19N3O2S2 B2722451 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034392-69-1](/img/structure/B2722451.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide” is a complex organic compound. It contains a benzothiophene moiety, a pyrazole moiety, and a benzenesulfonamide moiety. These are all common structures in medicinal chemistry and could suggest a variety of potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The benzothiophene and pyrazole moieties could potentially participate in pi-stacking interactions, while the sulfonamide group could act as a hydrogen bond acceptor or donor .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Activities
A study on celecoxib derivatives, including compounds structurally related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, highlighted their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. One specific compound demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. This suggests potential therapeutic applications for conditions requiring anti-inflammatory and analgesic properties without adverse effects on major organs (Ş. Küçükgüzel et al., 2013).
Herbicidal Activity
Compounds including pyrazolines, similar to the chemical structure of interest, have been identified with herbicidal activity, particularly as post-emergence treatments on dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, indicating a novel approach to weed management in agriculture (J. Eussen et al., 1990).
Anticancer Potential
A variety of benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Certain compounds have shown promising results against specific cancer cell lines, suggesting the potential for these compounds to be developed into anticancer agents. The structural features contributing to their anticancer activity include the presence of a pyrazole moiety and modifications at the benzenesulfonamide part of the molecule (S. Alqasoumi et al., 2009).
Antimicrobial and Anti-inflammatory Agents
Research has also focused on synthesizing pyrazolyl benzenesulfonamide derivatives for exploring their anti-inflammatory and antimicrobial properties. Several compounds within this class have demonstrated significant activity, surpassing that of indomethacin in certain assays, and exhibited a superior gastrointestinal safety profile. These findings suggest their utility as anti-inflammatory agents with potential antimicrobial activity (A. Bekhit et al., 2008).
Synthesis and Characterization of Benzo[b]thiophene Derivatives
Benzo[b]thiophene derivatives have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The structural diversity and biological efficacy of these compounds underscore the versatility of benzo[b]thiophene and its derivatives in medicinal chemistry applications (A. Isloor et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-15(13-16-14-26-20-6-3-2-5-19(16)20)22-27(24,25)18-9-7-17(8-10-18)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOCBIZIBHJVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2722368.png)


![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2722375.png)
![N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722376.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/no-structure.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2722379.png)


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722387.png)
![3-[(2-Chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B2722388.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2722389.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2722391.png)